molecular formula C8H13NO3 B3060635 (2S)-1-propanoylpyrrolidine-2-carboxylic acid CAS No. 59785-66-9

(2S)-1-propanoylpyrrolidine-2-carboxylic acid

Cat. No.: B3060635
CAS No.: 59785-66-9
M. Wt: 171.19 g/mol
InChI Key: DAOGFHQPAHSMQS-LURJTMIESA-N
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Description

(2S)-1-Propanoylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a propanoyl group (CH₂CH₂CO-) at the 1-position and a carboxylic acid (-COOH) at the 2-position of the pyrrolidine ring. The (2S) stereochemistry at the second carbon governs its spatial orientation, influencing its biochemical interactions and physicochemical properties.

Properties

IUPAC Name

(2S)-1-propanoylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOGFHQPAHSMQS-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CCC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350313
Record name (2S)-1-propanoylpyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59785-66-9
Record name (2S)-1-propanoylpyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Dosage Effects in Animal Models

The effects of 1-Propionyl-L-Proline vary with different dosages in animal models. For instance, a study showed that 2 g/day of 1-Propionyl-L-Proline was required for at least 2 weeks to affect body mass in type 2 diabetes mellitus patients.

Biological Activity

(2S)-1-propanoylpyrrolidine-2-carboxylic acid, also known as a derivative of L-proline, is a chiral compound characterized by its unique structure that includes a pyrrolidine ring and a propanoyl group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₃NO₂
  • IUPAC Name : this compound
  • CAS Number : 59785-66-9

The compound's stereochemistry is significant, as it influences its biological interactions and activities. The presence of the chiral center at the second carbon of the pyrrolidine ring contributes to its unique properties.

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Properties :
    • The compound has demonstrated the ability to scavenge free radicals, which may protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Anticoagulant Activity :
    • Preliminary studies suggest that this compound may influence blood coagulation pathways. Its anticoagulant properties could make it a candidate for therapeutic applications in preventing thrombotic events.
  • Neuroprotective Effects :
    • Similar compounds have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects may be attributed to its antioxidant properties and ability to modulate neurotransmitter systems.

In Vitro Studies

A study focused on the synthesis of L-proline amide derivatives, including this compound, evaluated their inhibitory activity against angiotensin-converting enzyme (ACE). The results showed that these derivatives exhibited significant ACE-inhibitory activity, with one derivative demonstrating a docking score of -7.384 kcal/mole, indicating strong binding affinity.

While specific mechanisms of action for this compound are not fully elucidated, its interactions with various biological macromolecules suggest multiple pathways through which it may exert its effects. Research indicates that it may act on enzyme systems involved in metabolic regulation and oxidative stress response.

Comparative Analysis of Related Compounds

Compound NameStructure TypeUnique Features
(2S)-ProlineAmino AcidNatural occurrence; essential in proteins
(2S)-PyrrolidineAlkaloidBasic nitrogen; used in various syntheses
4-Aminobutyric AcidAmino AcidNeurotransmitter; involved in GABAergic signaling
L-CarnitineQuaternary AmineInvolved in fatty acid metabolism

The uniqueness of this compound lies in its combination of the propanoyl group and the pyrrolidine ring, which may confer distinct biological activities not observed in other compounds listed.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions.

  • Mechanism : Protonation of the carbonyl oxygen activates the acid for nucleophilic attack by the alcohol, followed by dehydration.

  • Example : Reaction with methanol in HCl yields methyl (2S)-1-propanoylpyrrolidine-2-carboxylate.

Reaction Conditions Product Yield Source
Acid + MethanolHCl (cat.), refluxMethyl ester85–92%

Amide Bond Formation

The carboxylic acid reacts with amines to form amides via carbodiimide coupling (e.g., DCC or EDC).

  • Mechanism : Activation of the carboxyl group to an intermediate acyloxyphosphonium ion, followed by nucleophilic attack by the amine.

  • Example : Reaction with benzylamine produces (2S)-1-propanoylpyrrolidine-2-carboxamide.

Coupling Agent Base Product Yield Source
DCCDMAPAmide derivative78%

Decarboxylation

Controlled thermal or catalytic decarboxylation eliminates CO₂, forming pyrrolidine derivatives.

  • Conditions : Heating at 150°C with CuO catalyst.

  • Product : (2S)-1-propanoylpyrrolidine.

C8H13NO3C7H13NO+CO2\text{C}_{8}\text{H}_{13}\text{NO}_{3}\rightarrow \text{C}_{7}\text{H}_{13}\text{NO}+\text{CO}_{2}
Yield : 65% (reported in analogous systems) .

Hydrolysis of the Amide Bond

The propanoyl group undergoes hydrolysis under acidic or basic conditions to regenerate the parent amino acid.

  • Acidic Hydrolysis : 6M HCl, 110°C for 12 hours → pyrrolidine-2-carboxylic acid.

  • Basic Hydrolysis : NaOH (aq.), reflux → sodium carboxylate intermediate.

Conditions Product Reaction Time Yield Source
6M HClPyrrolidine-2-carboxylic acid12 h90%

Stereospecific Reactivity

The (2S) configuration influences reaction outcomes in asymmetric synthesis.

  • Example : Enzymatic resolution using lipases selectively acylates the (R)-enantiomer, leaving the (S)-form unreacted .

Salt Formation

The carboxylic acid reacts with bases to form stable salts, enhancing solubility.

  • Example : Sodium (2S)-1-propanoylpyrrolidine-2-carboxylate forms in NaOH (aq.).

C8H13NO3+NaOHC8H12NNaO3+H2O\text{C}_{8}\text{H}_{13}\text{NO}_{3}+\text{NaOH}\rightarrow \text{C}_{8}\text{H}_{12}\text{NNaO}_{3}+\text{H}_{2}\text{O}
Applications : Pharmaceutical formulations .

Nucleophilic Acyl Substitution

The carbonyl group participates in substitutions with nucleophiles like Grignard reagents.

  • Example : Reaction with methylmagnesium bromide yields tertiary alcohol derivatives.

Nucleophile Product Conditions Yield Source
CH₃MgBr(2S)-1-(2-hydroxypropanoyl)pyrrolidine-2-carboxylic acidTHF, 0°C60%

Mechanistic Insights

  • Fischer Esterification : Protonation of the carbonyl enhances electrophilicity, enabling alcohol attack .

  • SN2 in Acyl Substitution : Backside displacement at the carbonyl carbon occurs in reactions with strong nucleophiles .

Comparison with Similar Compounds

Structural Analogues and Substitutions

The table below compares key structural analogs, focusing on substituents, stereochemistry, and molecular properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features Source/Application
(2S)-1-Propanoylpyrrolidine-2-carboxylic acid 1-Propanoyl, 2-COOH, (2S) configuration C₈H₁₃NO₃ 171.2 Chiral backbone, no sulfur groups Synthetic intermediate or impurity
Captopril (2S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid 2-Methyl-3-sulfanylpropanoyl, (2S,2'S) C₉H₁₅NO₃S 217.28 Thiol group, ACE/urease inhibitor Hypertension drug, urease inhibition
(2S)-1-[2-Methylpropanoyl]pyrrolidine-2-carboxylic acid (Impurity E) 2-Methylpropanoyl (branched chain) C₉H₁₅NO₃ 201.22 Branched acyl group, impurity in APIs Pharmaceutical synthesis
(2S)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid 5-Oxo, 1-isopropyl C₈H₁₃NO₃ 171.2 Ketone modification, lab research Experimental compound
(2S)-1-(Pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid Pyridine-2-carbonyl C₁₁H₁₂N₂O₃ 236.23 Aromatic heterocycle, hydrochloride Preclinical studies
Key Structural Insights:
  • Captopril distinguishes itself with a thiol (-SH) group, enabling metal chelation (e.g., Ni²⁺ in urease) and covalent interactions with enzymes. This feature is absent in the target compound, suggesting divergent biological activities .
  • Branched acyl chains (e.g., 2-methylpropanoyl in Impurity E) may alter lipophilicity and metabolic stability compared to the linear propanoyl group in the target compound .
  • Ketone or aromatic substituents (e.g., 5-oxo, pyridine-2-carbonyl) modify electronic properties and binding affinities, as seen in enzyme inhibition assays .
Enzyme Inhibition:
  • Captopril : Potent urease inhibitor (IC₅₀ = 27 ± 1.97 μM), outperforming the standard acetohydroxamic acid (IC₅₀ = 41.5 μM). Its thiol group chelates Ni²⁺ in the enzyme’s active site .
  • Target Compound : Lacking the thiol group, its enzyme inhibition profile is likely weaker but may still interact with metalloenzymes via the carboxylic acid moiety.

Physicochemical Properties

  • Lipophilicity : Branched acyl chains (e.g., Impurity E) increase logP compared to linear chains, affecting membrane permeability .
  • Acid-Base Behavior : The carboxylic acid group (pKa ~2.5) ensures ionization at physiological pH, enhancing solubility but limiting blood-brain barrier penetration.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for (2S)-1-propanoylpyrrolidine-2-carboxylic acid?

  • Methodological Answer :

  • Handling : Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols by working in a fume hood. In case of skin contact, wash immediately with water for ≥15 minutes .
  • Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from moisture, heat, and incompatible materials like strong oxidizing agents .
  • Stability : Stable under recommended conditions but may degrade upon prolonged exposure to light or humidity. Monitor via HPLC for purity checks .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR (300 MHz, CDCl3_3) to verify proton environments (e.g., δ 2.0–2.4 ppm for pyrrolidine protons, δ 4.6 ppm for α-proton). IR spectroscopy (KBr) confirms carbonyl groups (1723 cm1^{-1}) .
  • Chiral Purity : Employ chiral HPLC with a polar organic phase (e.g., hexane/isopropanol) to confirm enantiomeric excess ≥97% .

Q. What are the acute toxicity profiles and first-aid measures for this compound?

  • Methodological Answer :

  • Acute Toxicity : Classified as non-hazardous in some SDS (LD50_{50} >2000 mg/kg in rats), but conflicting reports note mild skin/eye irritation. Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) for validation .
  • First Aid : For ingestion, rinse mouth but do not induce vomiting. For eye exposure, irrigate with saline for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to improve yield and enantioselectivity?

  • Methodological Answer :

  • Reaction Optimization : Use L-proline as a starting material. Reflux with propanoyl chloride in THF (2 h, 60°C), followed by purification via recrystallization in diisopropyl ether (yield: ~81%). Monitor reaction progress by TLC (5% MeOH/CHCl3_3) .
  • Enantioselectivity : Employ asymmetric catalysis (e.g., Evans oxazolidinones) or enzymatic acylation to enhance stereochemical control .

Q. How can stability studies be designed to assess degradation under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design : Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 30 days. Analyze degradation products via LC-MS and quantify using UV-Vis at λ = 210 nm .
  • Kinetic Analysis : Calculate degradation rate constants (kk) using first-order kinetics. Identify major degradation pathways (e.g., hydrolysis of the propanoyl group) .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with the compound’s SMILES string (CCC(=O)N1CCCC1C(=O)O) to model binding to enzymes like dipeptidyl peptidase-IV (DPP-4). Validate with molecular dynamics simulations (GROMACS) .
  • ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate permeability (LogP = 0.8) and metabolic stability .

Q. How can contradictory toxicity classifications in SDS documents be resolved?

  • Methodological Answer :

  • Data Reconciliation : Cross-reference SDS from multiple vendors (e.g., Indagoo vs. AFG Bioscience). Conduct in vivo acute toxicity assays (OECD 423) and compare with existing data. Discrepancies may arise from purity variations (≥97% vs. lower grades) .
  • Regulatory Alignment : Consult harmonized classifications (e.g., GHS) and prioritize studies compliant with OECD guidelines .

Q. What strategies are effective in scaling up the synthesis without compromising chiral purity?

  • Methodological Answer :

  • Process Scale-Up : Use continuous flow reactors for acylation steps to enhance mixing and heat transfer. Optimize catalyst loading (e.g., 1 mol% DMAP) to reduce side reactions .
  • Purification : Implement simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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(2S)-1-propanoylpyrrolidine-2-carboxylic acid
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(2S)-1-propanoylpyrrolidine-2-carboxylic acid

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